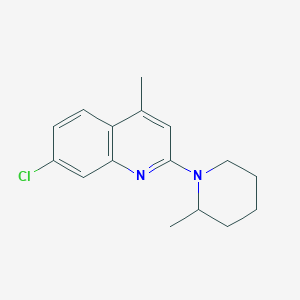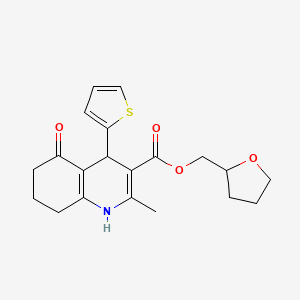
3,5,7-trimethyl-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7-trimethyl-1-adamantanecarboxamide, also known as TMA, is a synthetic compound that has been used in scientific research for its potential applications in various fields. Its unique chemical structure and properties make it an interesting compound to study, and it has shown promising results in a number of different areas.
Wirkmechanismus
The mechanism of action of 3,5,7-trimethyl-1-adamantanecarboxamide is not fully understood, but it is thought to interact with various receptors in the body, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. By modulating the activity of these receptors, 3,5,7-trimethyl-1-adamantanecarboxamide may be able to exert its effects on inflammation and neuroprotection.
Biochemical and Physiological Effects:
3,5,7-trimethyl-1-adamantanecarboxamide has been shown to have a number of different biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting neuronal survival. These effects are thought to be mediated by the interaction of 3,5,7-trimethyl-1-adamantanecarboxamide with various receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5,7-trimethyl-1-adamantanecarboxamide in lab experiments is its unique chemical structure, which makes it an interesting compound to study. Additionally, 3,5,7-trimethyl-1-adamantanecarboxamide has been shown to have a number of different potential applications, making it a versatile compound for research. However, one limitation of 3,5,7-trimethyl-1-adamantanecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are a number of different future directions for research on 3,5,7-trimethyl-1-adamantanecarboxamide. One area of interest is in the development of new materials using 3,5,7-trimethyl-1-adamantanecarboxamide as a building block. Another area of interest is in the potential use of 3,5,7-trimethyl-1-adamantanecarboxamide as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 3,5,7-trimethyl-1-adamantanecarboxamide and its effects on the body.
Synthesemethoden
3,5,7-trimethyl-1-adamantanecarboxamide can be synthesized using a number of different methods, but one of the most common is through the reaction of 1-adamantylamine with acetyl chloride in the presence of a base catalyst. This reaction produces 3,5,7-trimethyl-1-adamantanecarboxamide as a white crystalline solid, which can then be purified using various techniques.
Wissenschaftliche Forschungsanwendungen
3,5,7-trimethyl-1-adamantanecarboxamide has been studied for its potential applications in a number of different fields, including medicine, materials science, and catalysis. In medicine, 3,5,7-trimethyl-1-adamantanecarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases such as Alzheimer's and Parkinson's. In materials science, 3,5,7-trimethyl-1-adamantanecarboxamide has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 3,5,7-trimethyl-1-adamantanecarboxamide has been shown to be an effective catalyst for a number of different reactions.
Eigenschaften
IUPAC Name |
3,5,7-trimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)10(15)16/h4-9H2,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKWEJPAMBATIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5,7-Trimethyl-1-adamantanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5206215.png)
![3-phenyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206216.png)

![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)
![2-bromo-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5206245.png)
![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5206252.png)
![methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5206256.png)
![3-{[(3-acetylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5206261.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5206269.png)
![2,4-dichloro-N-[3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5206275.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5206307.png)